molecular formula C8H9NO B1282197 2-Acetyl-3-methylpyridine CAS No. 85279-30-7

2-Acetyl-3-methylpyridine

Cat. No.: B1282197
CAS No.: 85279-30-7
M. Wt: 135.16 g/mol
InChI Key: SYISHRLXIIZBHJ-UHFFFAOYSA-N
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Description

2-Acetyl-3-methylpyridine is an organic compound with the molecular formula C8H9NO. It is a derivative of pyridine, characterized by the presence of an acetyl group at the second position and a methyl group at the third position of the pyridine ring. This compound is known for its distinctive odor and is used in various chemical and industrial applications.

Scientific Research Applications

2-Acetyl-3-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor.

Safety and Hazards

The safety data sheet for 3-Acetylpyridine, a related compound, indicates that it is considered hazardous. It is toxic if swallowed, causes skin irritation, and causes serious eye irritation .

Future Directions

Pyridine scaffolds have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space. In the next few years, a larger share of novel pyridine-based drug candidates is expected .

Mechanism of Action

Target of Action

It is structurally similar to 3-methylpyridine, which is known to interact with enzymes such as collagenase 3 and stromelysin-1 . These enzymes play crucial roles in various biological processes, including tissue remodeling and inflammation.

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Pyridine derivatives are known to undergo various transformations under the influence of microorganisms, including oxidation, reduction, hydrolysis, and destruction of the aromatic ring . These transformations can potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

Similar compounds are known to have good bioavailability and are metabolized by various enzymatic processes .

Result of Action

Based on its structural similarity to other pyridine derivatives, it may have potential effects on cellular processes such as signal transduction, gene expression, and cell proliferation .

Action Environment

The action, efficacy, and stability of 2-Acetyl-3-methylpyridine can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific biological environment in which the compound is present. For instance, certain enzymes or cofactors may be required for the compound to exert its effects .

Biochemical Analysis

Biochemical Properties

2-Acetyl-3-methylpyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to participate in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. In this reaction, this compound interacts with amino acids, leading to the formation of complex flavor compounds. Additionally, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of certain receptors and enzymes. For instance, it has been found to interact with G-protein coupled receptors (GPCRs), which play a crucial role in transmitting signals from the outside of the cell to the inside. This interaction can lead to changes in gene expression and cellular metabolism. Furthermore, this compound has been reported to induce oxidative stress in certain cell types, which can impact cell function and viability .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions, but it can degrade when exposed to high temperatures or light. Over time, this degradation can lead to a decrease in its effectiveness in biochemical assays. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal impact on overall health and cellular function. At higher doses, it can induce toxic effects, including liver and kidney damage. Studies have shown that there is a threshold dose above which the adverse effects become significant. These toxic effects are likely due to the compound’s ability to induce oxidative stress and disrupt normal cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the metabolism of other compounds by modulating the activity of enzymes involved in their breakdown .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, it can interact with specific transporters and binding proteins that facilitate its movement within the body. The distribution of this compound can affect its localization and accumulation in different tissues, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is likely mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of this compound in these compartments can influence various biochemical processes, including protein synthesis and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetyl-3-methylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-acetylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or nickel can facilitate the reaction, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the acetyl or methyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: 2-(1-Hydroxyethyl)-3-methylpyridine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Comparison with Similar Compounds

    2-Acetylpyridine: Lacks the methyl group at the third position.

    3-Methylpyridine: Lacks the acetyl group at the second position.

    2-Methylpyridine: Has a methyl group at the second position instead of the third.

Uniqueness: 2-Acetyl-3-methylpyridine is unique due to the presence of both an acetyl and a methyl group on the pyridine ring. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

1-(3-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-4-3-5-9-8(6)7(2)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYISHRLXIIZBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517259
Record name 1-(3-Methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85279-30-7
Record name 1-(3-Methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-methylpyridin-2-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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